Nickel naphthenate

Descripción

Contextualization of Organometallic Compounds in Modern Chemistry

Organometallic chemistry bridges organic and inorganic chemistry, focusing on compounds with at least one metal-to-carbon bond. solubilityofthings.comlibretexts.org These compounds are integral to modern chemistry, with applications in catalysis, materials science, and medicine. solubilityofthings.comsolubilityofthings.com Their unique structures and reactivity make them essential for many synthetic and industrial processes. solubilityofthings.com Organometallic compounds can feature a variety of metals, including transition metals, alkali metals, and alkaline earth metals, each imparting distinct properties to the molecule. solubilityofthings.comsolubilityofthings.com

The field has its origins in the 18th century, with the accidental synthesis of the first organometallic compound, cacodyl, in 1757. libretexts.org Since then, discoveries like Grignard reagents and Ziegler-Natta catalysts have propelled the field forward, establishing its critical role in contemporary chemical research. libretexts.orgnumberanalytics.com

Significance of Nickel Naphthenate in Interdisciplinary Research

This compound is an organometallic compound with significant utility across various research fields. americanelements.comatamanchemicals.com It is a complex formed from nickel ions and naphthenic acids, which are by-products of petroleum refining. atamanchemicals.comchemicalland21.com This composition gives it unique properties that make it a valuable component in catalysis, materials science, and industrial chemistry. atamanchemicals.comontosight.ai

In catalysis, this compound is used in polymerization and hydrogenation reactions. ontosight.aipmarketresearch.com Its role in materials science includes the development of new materials like magnetic materials and conductive polymers. ontosight.ai The compound also has applications as a fuel additive, corrosion inhibitor, and wood preservative. atamanchemicals.com

Historical Development of this compound Research Applications

The applications of this compound have evolved with advances in industrial and chemical research. Initially recognized for its utility as a drier in paints and varnishes, its catalytic properties soon led to broader applications. atamanchemicals.comchemicalland21.com It became a key component in the synthesis of synthetic rubber and in various polymerization processes. pmarketresearch.com

Further research has expanded its use into more specialized areas. For instance, it is now used in the formulation of high-performance lubricants and as a flame retardant in textiles. pmarketresearch.compgmsmetal.com Recent studies have also explored its potential in the fabrication of nanomaterials and in advanced catalytic processes for heavy oil upgrading. ontosight.aiacs.orgunifr.ch

Scope and Objectives of the Research Outline

This article provides a comprehensive overview of the chemical compound this compound. It details its chemical properties, synthesis methods, and diverse applications in catalysis and materials science. The objective is to present a scientifically accurate and thorough resource for researchers and professionals interested in the properties and uses of this versatile organometallic compound.

Chemical and Physical Properties of this compound

This compound is a substance of variable composition, primarily consisting of nickel salts of naphthenic acids. atamanchemicals.com Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids obtained from petroleum refining. chemicalland21.com

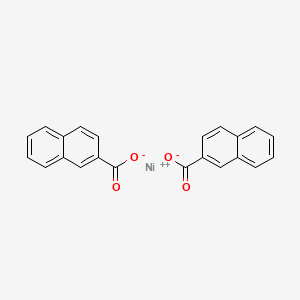

Molecular Structure and Formula

The general chemical formula for this compound is often represented as [(CH2)nCOO]2Ni. atamanchemicals.com However, due to the variable nature of naphthenic acids, a precise molecular formula is not always used. A representative formula is C22H14NiO4, with a corresponding molecular weight of approximately 401.04 g/mol . atamanchemicals.comscbt.com The structure consists of a central nickel ion coordinated with naphthenate ligands. ontosight.ai

Physical Characteristics

This compound is typically a dark green, viscous liquid or resinous solid. atamanchemicals.comchemicalland21.com It is insoluble in water but soluble in many organic solvents. americanelements.comatamanchemicals.com

Interactive Data Table: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Dark green viscous liquid | atamanchemicals.comchemicalland21.com |

| Melting Point | > 100 °C | chemicalland21.comchemsrc.com |

| Specific Gravity | 0.91 - 0.97 | chemicalland21.com |

| Solubility in Water | Insoluble | americanelements.comatamanchemicals.com |

Chemical Reactivity and Stability

This compound is stable under ordinary conditions. chemicalland21.com It acts as a powerful oxidation catalyst, a property that is central to many of its applications. atamanchemicals.com It should be kept away from oxidizing agents to prevent unwanted reactions. atamanchemicals.com

Synthesis and Manufacturing Processes

The primary method for synthesizing this compound is through a metathesis reaction, also known as a double decomposition reaction. guidechem.com

Raw Materials

The key raw materials for the synthesis of this compound are:

Naphthenic acid: A mixture of carboxylic acids derived from petroleum. atamanchemicals.comchemicalland21.com

A nickel salt: Typically nickel sulfate (B86663) or nickel chloride. atamanchemicals.comguidechem.com

A base: Such as sodium hydroxide (B78521). guidechem.com

Synthesis Methodologies

The synthesis process generally involves two main steps:

Saponification: Naphthenic acid is reacted with a base, like sodium hydroxide, to form a sodium naphthenate soap. This reaction is typically carried out at an elevated temperature of 90-97°C. guidechem.com

Metathesis: The sodium naphthenate solution is then reacted with an aqueous solution of a nickel salt (e.g., nickel chloride). This results in the formation of this compound, which is insoluble and precipitates from the solution. guidechem.com

Purification Techniques

After the reaction, the crude this compound contains inorganic salt impurities, mainly sodium chloride. These are removed by washing the product with water. Due to the high viscosity of this compound, a solvent like toluene (B28343) or xylene is often added to facilitate the washing and separation process. The final step involves dehydration and removal of the solvent.

Applications in Catalysis

This compound is a versatile catalyst used in a variety of industrial processes. atamanchemicals.com

Role in Polymerization Reactions

This compound is a key component in Ziegler-Natta type catalyst systems for the polymerization of dienes, such as 1,3-butadiene, to produce synthetic rubbers like polybutadiene (B167195) with a high cis-1,4 content. researchgate.netgoogle.com These catalyst systems often include other components like organoaluminum compounds and Lewis acids. researchgate.netgoogle.com

Use in Hydrogenation Processes

This compound serves as a precursor for catalysts used in the hydrogenation of aromatic hydrocarbons in the petrochemical industry. pmarketresearch.com It can also be used in combination with other metal compounds, such as molybdenum hexacarbonyl, to form active sulfide (B99878) catalysts for these processes. scispace.com

Application in Oxidation Reactions

As a powerful oxidation catalyst, this compound is used as a drying agent (siccative) in paints, varnishes, and inks. atamanchemicals.compmarketresearch.com It accelerates the oxidative cross-linking of drying oils, leading to faster curing times and improved coating properties. atamanchemicals.compgmsmetal.com

Applications in Materials Science

The unique properties of this compound also lend themselves to various applications in the field of materials science. ontosight.ai

Fuel and Lubricant Additives

This compound is utilized as an additive in fuels and lubricants. atamanchemicals.com In fuels, it can act as a combustion catalyst to improve efficiency and reduce smoke. wikipedia.orggoogle.com In lubricants, it functions as a corrosion inhibitor and an antioxidant, enhancing the thermal stability and performance of the lubricant. atamanchemicals.compgmsmetal.com

Wood Preservation

This compound is employed as a wood preservative to protect against fungal decay and insect damage. atamanchemicals.compmarketresearch.com

Other Industrial Applications

Other notable industrial uses for this compound include:

Rubber Catalyst: It acts as a catalyst in the vulcanization of rubber, improving thermal stability and elasticity. atamanchemicals.compmarketresearch.com

Adhesives and Sealants: It is used to improve the bond strength and curing speed of certain adhesives. pmarketresearch.com

Flame Retardant: It can be used as a flame retardant additive in textiles for industrial applications. pmarketresearch.com

Nanomaterials Synthesis: It has been used as a precursor material for the fabrication of nickel nanostructures. unifr.ch

Analytical Characterization Techniques

A variety of analytical techniques are employed to characterize this compound and the complex mixtures of naphthenic acids from which it is derived.

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. chemicalbook.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic structure and interactions of this compound in catalyst systems. ciac.jl.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹³C NMR, is a powerful tool for characterizing the structure of the organic ligands in this compound and the polymers produced using nickel-based catalysts. researchgate.net

Chromatographic Techniques

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is used to separate and identify the individual components of the complex naphthenic acid mixtures. nih.govresearchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) provides even greater resolving power for these complex samples. nih.govresearchgate.net

Mass Spectrometry

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and structure of the components in naphthenic acid mixtures. nih.govescholarship.org Techniques like electrospray ionization (ESI-MS) are particularly useful for analyzing these polar compounds. researchgate.net

Other Analytical Methods

X-ray Diffraction (XRD): XRD can be used to study the crystalline phases of nickel compounds formed in various catalytic processes. mdpi.com

Magnetic Susceptibility Measurements: This technique can provide information about the electronic state of the nickel in catalyst systems. ciac.jl.cn

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

naphthalene-2-carboxylate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Ni/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEKYBOPAVTZKW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark-green and viscous; Not soluble in water; [MSDSonline] | |

| Record name | Nickel naphthenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

61788-71-4 | |

| Record name | Naphthenic acids, nickel salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthenic acids, nickel salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, nickel salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development for Nickel Naphthenate Complexes

Advanced Synthetic Routes for Nickel Naphthenate

The synthesis of this compound complexes is a field of active research, driven by their application in catalysis. The development of advanced synthetic routes involves careful design of ligands, optimization of reaction conditions, and the use of oil-soluble precursors for in situ catalyst formation.

Ligand Design and Synthesis for Nickel(II) Naphthenate Precursors

The performance of nickel-based catalysts is highly dependent on the molecular structure of the ligands coordinated to the nickel center. Researchers design and synthesize a variety of ligands to tune the electronic and steric properties of the resulting nickel complexes.

A notable approach involves the synthesis of α-diimine ligands with varying steric bulk. researchgate.netresearchgate.net These are prepared and then reacted with nickel(II) naphthenate to form different Ni-diimine catalysts. researchgate.net The design principle is that ligands with greater steric volume can influence the polymerization process, for instance, by promoting specific polymer structures like cis-1,4 polybutadiene (B167195). researchgate.net

Another class of ligands being developed is pyrrole-based diphosphine (PNP) ligands. nih.gov The synthesis of these ligands, such as dicyclohexylphosphine-derived variants, allows for the creation of a range of organometallic Ni(II) complexes that are not accessible with more common diphenylphosphine (B32561) analogs. nih.gov Furthermore, N, P-ligands that include carboxyl groups have been synthesized to coordinate with cobalt naphthenate, a strategy that could be analogous for this compound systems used in catalytic hydrosilylation of alkenes. nih.gov The presence of nitrogen and phosphorus atoms is crucial as they have a strong electron-donating capability, facilitating coordination to metal ions. nih.gov A novel strategy for ligand discovery involves mining large, structurally diverse compound libraries from pharmaceutical companies to identify new core structures, moving beyond traditional ligand families. nih.gov

Complexation Reactions and Optimization Strategies

The formation of this compound complexes involves the reaction of a nickel source, such as nickel(II) naphthenate, with specifically designed ligands. researchgate.netresearchgate.net For example, α-diimine nickel catalysts are synthesized through a complexing reaction between nickel(II) naphthenate and custom-made α-diimine ligands. researchgate.net Similarly, a novel initiating system for producing hydroxyl-terminated polybutadiene (HTPB) uses the reaction of this compound with a protected hydroxyl-functionalized alkyl lithium and boron trifluoride diethyl etherate. rsc.org

Optimization of these complexation reactions is critical for maximizing catalytic activity and selectivity. Key strategies include varying the type of cocatalyst, such as using ethylaluminum dichloride (EADC) or methylaluminoxane (B55162) (MAO). researchgate.net The molar ratio of the components, for instance the aluminum-to-nickel (Al/Ni) ratio, is another crucial parameter that is systematically investigated to find the optimal conditions. researchgate.net Reaction parameters like temperature and ethylene (B1197577) pressure are also adjusted to enhance catalyst performance. researchgate.net For the Li-Ni-B initiating system, the sequence of adding the reactants was found to be a critical factor, with the optimal sequence identified as adding the nickel and boron components to a pre-mixed solution of the lithium reagent and butadiene monomer. rsc.org

In Situ Formation of Nickel-Containing Catalytic Systems from Oil-Soluble Precursors

A significant advancement in catalysis is the in situ formation of active catalytic species directly within the reaction medium. This approach often utilizes oil-soluble precursors, such as this compound or similar compounds like nickel(II) 2-ethylhexanoate (B8288628) and nickel tallate, which ensures homogeneity in the hydrocarbon phase. semanticscholar.orgresearchgate.netmdpi.com

In this method, the oil-soluble nickel precursor is introduced into the feedstock, such as vacuum gas oil, along with other components like a tungsten precursor and a sulfur source. semanticscholar.orgresearchgate.net Upon heating under hydrogen pressure, the precursors decompose to form highly dispersed, catalytically active nickel-tungsten sulfide (B99878) (Ni-W-S) particles. semanticscholar.orgresearchgate.net The nature of the additives, such as silica, alumina, or titania, can influence the dispersion and promoter ratio of the resulting sulfide particles. semanticscholar.org

This in situ technique has also been applied to generate nickel phosphide (B1233454) catalysts. d-nb.info In this case, an oil-soluble precursor like nickel(II) 2-ethylhexanoate is mixed with a phosphorus source, such as trioctylphosphine, in the reaction mixture. d-nb.info Under reaction conditions, these precursors transform into crystalline nickel phosphide phases, like Ni₁₂P₅. d-nb.info Similarly, the decomposition of nickel tallate under steam injection conditions has been studied, revealing its transformation into nanodispersed, non-stoichiometric forms of nickel sulfide (e.g., NiS₂, Ni₉S₈, Ni₃S₄, Ni₃S₂) that are catalytically active. mdpi.com These in situ generated catalysts have demonstrated high activity in various hydroprocessing reactions, including hydrocracking, hydrodesulfurization, and hydrodearomatization. semanticscholar.orgresearchgate.netmdpi.com

Characterization of Synthesized this compound Complexes

The structural and thermal properties of synthesized this compound complexes are determined using a suite of analytical techniques. Spectroscopic methods provide insight into the molecular structure and chemical bonding, while thermal analysis reveals the stability and decomposition behavior of the materials.

Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, XPS, NMR)

Structural elucidation is the process of determining the molecular arrangement of a compound, which is fundamental to understanding its chemical properties and function. numberanalytics.com A combination of spectroscopic techniques is typically employed to gain a comprehensive understanding of this compound complexes. numberanalytics.comresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify chemical bonds within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational frequencies. researchgate.netjmaterenvironsci.com In the context of this compound and related ligand complexes, FT-IR is used to confirm the formation of the desired complex. For example, when an α-diimine ligand coordinates to a nickel center, the C=N stretching vibration shifts to a lower frequency, indicating coordination between the ligand's nitrogen atom and the nickel ion. researchgate.net For naphthenic acids themselves, characteristic peaks include a broad C-H stretch (around 2956 cm⁻¹), a strong carbonyl (C=O) peak (around 1698 cm⁻¹), and a C-O stretch (around 1258 cm⁻¹), which confirm the presence of the carboxylic acid group. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. researchgate.netscirp.org For nickel-containing catalysts formed in situ, XPS is used to analyze the composition of the active species. researchgate.net It can distinguish between different nickel states, such as metallic nickel (Ni⁰), Ni²⁺, and Ni³⁺, based on their characteristic binding energies in the Ni 2p spectrum. surfacesciencewestern.com For example, the Ni 2p₃/₂ peak for metallic nickel is observed around 852.6 eV, while Ni²⁺ in oxides appears at approximately 854.6 eV. surfacesciencewestern.com XPS studies on nickel-phosphorus films show peaks for nickel, phosphorus, oxygen, and carbon, allowing for the quantification of surface composition before and after treatments like annealing. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. jchps.com It provides information about the chemical environment of specific nuclei, such as ¹H and ¹³C. researchgate.netjchps.com While not extensively detailed for this compound itself in the provided context, NMR is a principal tool for characterizing the organic ligands before complexation and for elucidating the structure of complex organic molecules like the C₈₀, C₈₁, and C₈₂ isoprenoid tetraacids that are responsible for naphthenate deposits. rsc.org Techniques like COSY, HSQC, and HMBC are used to map out the connectivity of atoms within a molecule. numberanalytics.com

Table 1: Selected Spectroscopic Data for this compound and Related Compounds

| Technique | Compound/Species | Peak/Binding Energy | Assignment | Reference(s) |

|---|---|---|---|---|

| FT-IR | α-diimine Ni Complex | ~1624 cm⁻¹ (shifted) | C=N stretching vibration | researchgate.net |

| FT-IR | Naphthenic Acid | ~1698 cm⁻¹ | Carbonyl (C=O) stretch | researchgate.net |

| FT-IR | Naphthenic Acid | ~2956 cm⁻¹ | C-H stretch | researchgate.net |

| XPS | Ni Metal | 852.6 eV | Ni 2p₃/₂ | surfacesciencewestern.com |

| XPS | NiO | 854.6 eV | Ni 2p₃/₂ | surfacesciencewestern.com |

This table is generated based on data from the referenced research articles.

Thermal Analysis (e.g., TGA, DSC) of this compound and its Composites

Thermal analysis techniques are essential for evaluating the thermal stability and decomposition pathways of this compound complexes and their composites.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org This technique is used to determine the temperatures at which decomposition or other mass-loss events occur. jmaterenvironsci.com For example, in the study of nickel-containing composite materials, TGA curves show distinct weight loss stages corresponding to the removal of moisture, the decomposition of mineral components like serpentine, and finally the combustion of carbonaceous materials. mdpi.com The total weight loss can be compared to theoretical values to identify the final product, such as the formation of NiO from a nickel precursor. conicet.gov.ar

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.org DSC curves reveal whether physical or chemical changes are endothermic (heat absorbing) or exothermic (heat releasing). conicet.gov.ar For instance, the decomposition of bulk nickel acetylacetonate (B107027) shows that most decomposition reactions are exothermic, while the initial loss of water is an endothermic process. conicet.gov.ar When combined, TGA and DSC provide a comprehensive picture of the thermal behavior of a material. For nickel-containing composites, DSC can identify endothermic effects at specific temperatures, such as 150 °C for moisture removal and 1020 °C for the combustion of solid carbon. mdpi.com The thermal stability of composites, such as those reinforced with Ni-P coated glass fibers and Al₂O₃ nanowires, can be assessed by observing the onset temperature of decomposition. researchgate.net

Table 2: Thermal Analysis Data for Nickel-Containing Materials

| Material | Technique | Temperature (°C) | Observation | Reference(s) |

|---|---|---|---|---|

| Nickel-containing composite | TGA/DSC | 150 | Endothermic effect, weight loss (moisture removal) | mdpi.com |

| Nickel-containing composite | TGA/DSC | 500-600 | Physico-chemical changes (decomposition of serpentine) | mdpi.com |

| Nickel-containing composite | TGA/DSC | 1020 | Endothermic effect, weight loss (carbon combustion) | mdpi.com |

| Bulk Nickel Acetylacetonate | TGA | 477 K (204 °C) | First main decomposition peak (18.7% mass loss) | conicet.gov.ar |

This table is generated based on data from the referenced research articles.

Morphological and Crystalline Analysis (e.g., SEM, PXRD, TEM/HRTEM)

The morphological and crystalline properties of materials derived from or related to this compound are investigated using a suite of advanced analytical techniques, including Scanning Electron Microscopy (SEM), Powder X-ray Diffraction (PXRD), and Transmission Electron Microscopy (TEM) with High-Resolution TEM (HRTEM). These methods provide detailed insights into the surface features, crystal structure, and nanoscale morphology of these materials.

Scanning Electron Microscopy (SEM) is employed to examine the surface topography and morphology of materials. For instance, in the fabrication of metallic lines from this compound, SEM images have revealed the nanometer-grain morphology of nickel films after heat treatment. unifr.ch These images show the formation of a granular nanostructure. unifr.ch In studies of corrosion, SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), is used to analyze the scale formed on metal surfaces, providing information on its structure and elemental composition. mdpi.comcore.ac.uk

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phases present in a material. PXRD patterns can be used to determine the crystal structure of nickel-containing compounds. mdpi.commdpi.com For example, PXRD has been used to identify the formation of NiO (bunsenite) in catalysts and to study the crystal structure of Ni(II) complexes, revealing changes during processes like dehydration. mdpi.commdpi.com The technique is sensitive enough to detect crystalline phases even at low concentrations, making it valuable for analyzing equilibrium FCC catalysts. mdpi.com The diffraction patterns of nickel nanoparticles often show characteristic peaks corresponding to a face-centered cubic (fcc) structure. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer even greater magnification, allowing for the visualization of nanoscale features and even atomic lattice fringes. TEM has been used to confirm the fine particle nature and spherical morphology of nickel nanoparticles. researchgate.net In studies of catalyst systems, TEM and HRTEM are used to characterize the structure and dispersion of active phases, such as NiMoS, derived from precursors like this compound. aip.orgresearchgate.net HRTEM can reveal the nucleation and growth of oxide layers on nickel particles at the atomic level. rafaldb.com These techniques are also instrumental in determining the size and morphology of synthesized nanostructures, such as nanotubes. researchgate.net

The following tables summarize key findings from these analytical techniques:

Table 1: Morphological Analysis Data from SEM

| Sample Description | SEM Findings | Reference |

| Nickel film from heat-treated this compound | Nanometer-grain morphology, granular nanostructure | unifr.ch |

| Corrosion coupons | Analysis of scale layer morphology and microcracks | mdpi.com |

| Nickel-containing catalysts | Examination of morphological characteristics | mdpi.com |

| Naphthenate field deposits | Structural characterization of soap deposits | core.ac.uk |

| Nickel hydroxide (B78521) nanotubes | Outer diameter of 180-220 nm, wall thickness of 20-30 nm | researchgate.net |

Table 2: Crystalline Analysis Data from PXRD

| Sample Description | PXRD Findings | Reference |

| Nickel film from heat-treated this compound | Preferred orientation along direction | unifr.ch |

| Ni(II) complexes | Determination of crystal structure and phase transitions | mdpi.com |

| Ni-containing FCC catalysts | Identification and quantification of NiO (bunsenite) phase | mdpi.com |

| Nickel nanoparticles | Face-centered cubic (fcc) crystal structure | researchgate.netresearchgate.net |

| NiMoS phase from naphthenate precursors | Characterization of the presence of NiMoS phase | aip.orgresearchgate.net |

Table 3: Nanoscale Analysis Data from TEM/HRTEM

| Sample Description | TEM/HRTEM Findings | Reference |

| NiMoS structures from naphthenate precursors | Characterization of NiMoS mixed phase | aip.orgresearchgate.net |

| Nickel nanoparticles | Fine particle nature, spherical morphology | researchgate.net |

| Ni-containing FCC catalysts | Morphological characteristics of catalyst samples | mdpi.com |

| Nickel hydroxide nanotubes | Characterization of nanotube morphology and structure | researchgate.net |

| Oxidation of Nickel particles | Observation of NiO nucleation at the atomic level | rafaldb.com |

Catalytic Applications and Mechanistic Investigations of Nickel Naphthenate Systems

Dimerization and Oligomerization Reactions Catalyzed by Nickel Naphthenate

Catalyst systems derived from this compound are highly effective for the dimerization of light olefins, such as propylene (B89431). These systems are typically multi-component, involving the nickel salt, an organoaluminum compound, and various additives that modulate activity and selectivity.

A significant industrial application of this compound-based catalysts is the selective dimerization of propylene to 2,3-dimethylbutenes (DMBs). oup.comcapes.gov.br 2,3-dimethyl-2-butene (B165504) is a key intermediate in the synthesis of pyrethroid insecticides. capes.gov.brjst.go.jp The catalytic process facilitates the conversion of propylene into a mixture of C6 olefins, with a high preference for the DMB isomers.

Research has led to the development of highly selective catalyst systems that can achieve a high content of DMBs, up to 86-85%, within the dimer fraction. oup.comcapes.gov.bryu.edu.jo These systems typically consist of this compound, an aluminum alkyl like triethylaluminum (B1256330) (AlEt₃), a phosphine (B1218219) ligand, a diene, and a chlorinated phenol. oup.comtypeset.io The reaction yields primarily 2,3-dimethyl-1-butene (B117154) (DMB-1), which can subsequently be isomerized to the more stable 2,3-dimethyl-2-butene (DMB-2). oup.com The ability to control the catalyst composition allows for the selective production of either DMB-1 or DMB-2. oup.comcapes.gov.br

The performance of this compound catalyst systems in propylene dimerization is critically dependent on the nature of the co-catalysts and additives used. oup.comoup.com These components influence both the catalytic activity (turnover number) and the selectivity towards desired products. oup.comoup.comoup.com

Chlorinated Phenols and Fluorinated Alcohols: Chlorinated phenols, such as 2,4,6-trichlorophenol (B30397) (TCP), are essential activators for these catalyst systems. oup.comresearchgate.net The catalytic activity and the rate of isomerization of DMB-1 to DMB-2 increase with the Lewis acidity of the reaction product formed between AlEt₃ and the chlorinated phenol. oup.comresearchgate.net Similarly, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to be effective activators, replacing the need for TCP and water. researchgate.net

Sulfonic Acids and Dialkyl Sulfates: A remarkable enhancement in catalytic activity has been observed with the addition of sulfonic acids (e.g., methanesulfonic acid (MeSO₃H), trifluoromethanesulfonic acid (CF₃SO₃H)) or dialkyl sulfates (e.g., dimethyl sulfate (B86663) (Me₂SO₄), diethyl sulfate (Et₂SO₄)). oup.comoup.comresearcher.life These additives can significantly increase the turnover number for C6 olefin formation without compromising the high selectivity for dimers. oup.comoup.com For instance, the addition of MeSO₃H or Me₂SO₄ to a system containing this compound, PCy₃, AlEt₃, and TCP leads to a notable increase in both activity and dimer selectivity. oup.comoup.com While CF₃SO₃H proved to be a highly effective additive for boosting activity and achieving dimer selectivities of 94–99%, it tended to decrease the selectivity for 2,3-dimethylbutenes within the C6 olefin fraction. oup.comresearcher.life The addition of a small amount of water has also been found to enhance catalytic activity significantly. capes.gov.broup.com

| Catalyst System Components | Key Finding | Reference |

|---|---|---|

| Ni(naph)₂ / AlEt₃ / PR₃ / Diene / Chlorinated Phenol | Phosphine ligand (PR₃) is the main determinant of DMBs selectivity. High selectivity (up to 85%) is achieved with specific phosphines. | oup.com |

| Ni(naph)₂ / PCy₃ / AlEt₃ / TCP / MeSO₃H and/or Dialkyl Sulfates | Remarkable increase in turnover number for C6 olefins. The amount of nickel can be reduced without decreasing dimer selectivity. | oup.com |

| Ni(naph)₂ / PCy₃ / AlEt₃ / TCP / CF₃SO₃H | Additive leads to the highest catalytic activity and dimer selectivity (94-99%), but selectivity for DMBs within the C6 fraction decreases. | oup.comresearcher.life |

| Ni(naph)₂ / PEt₃ or PEt₂Ph / AlEt₃ / TCP / Additives | Reaction products are almost exclusively C6 olefins (dimer selectivity of 97% and 93%, respectively). | oup.comresearchgate.net |

| Ni(naph)₂ / AlEt₃ / PR₃ / Diene / Chlorinated Phenol / H₂O | A small amount of water enhances the catalytic activity by three to five times. | capes.gov.brresearchgate.net |

The dimerization of olefins like propylene by this compound-based catalysts is generally understood to proceed via a coordination-insertion mechanism, often referred to as the Cossee-Arlman mechanism. rsc.orgresearchgate.net While the precise nature of the active species can vary, the pathway involves several key steps.

Initially, the this compound precursor reacts with the organoaluminum co-catalyst and additives to form a catalytically active nickel-hydride (Ni-H) or nickel-alkyl species. researchgate.netrsc.org The Lewis acidity of the aluminum species, modified by phenols or sulfonic acids, is believed to activate the nickel center. oup.comresearchgate.net

The proposed catalytic cycle involves:

Olefin Coordination: A propylene molecule coordinates to the active nickel center. rsc.org

Migratory Insertion: The coordinated propylene molecule inserts into the Ni-H or Ni-alkyl bond, forming a new, larger nickel-alkyl intermediate. nih.govnih.gov

Second Olefin Insertion: A second propylene molecule coordinates and inserts into the newly formed nickel-alkyl bond, creating a C6 nickel-alkyl species.

β-Hydride Elimination: The C6 intermediate undergoes β-hydride elimination, which releases the C6 olefin (dimer) product and regenerates the nickel-hydride species, allowing the catalytic cycle to continue. rsc.org

Polymerization Catalysis Utilizing this compound Complexes

This compound is also a key component in catalyst systems for the polymerization of conjugated dienes and the synthesis of block copolymers. These systems offer a high degree of control over the resulting polymer's microstructure, particularly its stereoselectivity and regioselectivity.

A novel and effective strategy for synthesizing styrene-butadiene (PS-b-PB) di-block copolymers utilizes a combination of anionic and coordination polymerization, initiated by a system derived from this compound. nih.govgrafiati.com

The process begins with the anionic polymerization of styrene (B11656) using an initiator like n-butyllithium (n-BuLi), which produces a living polystyrene chain with an active lithium end-group (PSLi). nih.govmdpi.com This macromolecular initiator is then used to activate the nickel-based coordination catalyst. The PSLi is reacted with this compound and a co-catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to form a complex catalyst system (Ni/PSLi/B). nih.govgrafiati.com

This newly formed nickel-based catalyst then initiates the polymerization of butadiene. nih.gov This transfer from an anionic to a coordination mechanism allows for the successful synthesis of PS-b-PB copolymers with well-controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.5). nih.govgrafiati.com Furthermore, the block ratio within the copolymer can be effectively managed by controlling the feed ratio of the styrene and butadiene monomers. nih.gov

A key advantage of using this compound-based systems in diene polymerization is the exceptional control over the polymer's stereostructure. nih.govresearchgate.net In the synthesis of styrene-butadiene block copolymers described above, the nickel-based coordination catalyst demonstrates high catalytic activity and, most notably, high cis-1,4 selectivity for the polybutadiene (B167195) block. nih.govmdpi.com

Research findings indicate that cis-1,4 unit content greater than 97% can be readily achieved in the polybutadiene segment. nih.govgrafiati.com This high degree of stereoregulation is a hallmark of certain nickel catalyst systems and is highly desirable as it imparts specific, beneficial properties to the resulting copolymer. mdpi.com The catalyst system formed from this compound, an alkylating agent (like PSLi or triisobutylaluminium), and boron trifluoride etherate is particularly mature and well-understood for producing high cis-1,4-polybutadiene. mdpi.com

By modifying the ligand environment around the nickel center, for instance by synthesizing α-diimine nickel complexes from this compound, it is also possible to influence the stereochemistry of other polymer blocks. royalsocietypublishing.orgnih.govresearchgate.net Such systems have been used to create styrene-butadiene block copolymers with not only a high cis-1,4 polybutadiene block (>92%) but also an isotactic-rich polystyrene block (mmmm > 65%). royalsocietypublishing.orgnih.gov This demonstrates the high degree of tunability that this compound affords as a catalyst precursor for creating polymers with precisely controlled microstructures. juniperpublishers.commdpi.com

| Catalyst System | Monomers | Key Result | Reference |

|---|---|---|---|

| Ni(naph)₂ / PSLi / BF₃·OEt₂ | 1. Styrene (anionic) 2. Butadiene (coordination) | Successfully synthesized PS-b-PB di-block copolymers with high cis-1,4 content (>97%), controlled molecular weight, and narrow Mw/Mn (< 1.5). | nih.govgrafiati.com |

| α-diimine Nickel catalysts (from Ni(naph)₂) | Butadiene, Styrene | Synthesized PS-b-PB with high cis-1,4 PB unit content (>92%) and isotactic-rich PS block (mmmm > 65%). | royalsocietypublishing.orgnih.gov |

| Ni(naph)₂ / Triisobutylaluminium / BF₃·OEt₂ | Butadiene | Mature catalyst system known for producing polybutadiene with high cis-1,4 content. | mdpi.com |

Nickel Naphthenate in Advanced Materials Science and Nanotechnology

Fabrication of Metallic Nanostructures from Nickel Naphthenate Precursors

A novel approach in nanofabrication utilizes this compound as a resist material for creating metallic nanostructures. unifr.chresearchgate.net This method circumvents some of the challenges associated with traditional lift-off techniques, particularly in the sub-10 nanometer regime. researchgate.net

The process involves patterning this compound, which acts as a negative tone resist, using electron-beam lithography. unifr.ch The areas exposed to the electron beam become crosslinked and insoluble in a developer solvent like toluene (B28343). unifr.ch The sensitivity of the this compound resist to a 100kV electron beam is approximately 9 mC/cm² with a contrast of about 1.4. unifr.ch

Following the development of the patterned resist, the remaining this compound structures are converted into metallic nickel through a low-temperature hydrogen reduction process. unifr.chresearchgate.net This reduction is typically carried out in a hydrogen/argon (60:40) gas atmosphere at 500°C for one hour. unifr.ch This technique allows for the direct conversion of the patterned resist into the final metallic structure. unifr.ch

This fabrication method has proven effective in creating nickel wires with dimensions below 10 nanometers. unifr.chresearchgate.net A significant advantage of this technique is the ability to achieve low line width roughness (LWR), a critical parameter in the performance of nanoelectronic devices. researchgate.net

Research has demonstrated the fabrication of sub-10 nm nickel wires by reducing patterned this compound lines. unifr.chresearchgate.netresearchgate.net The resulting nickel nanolines have shown a line width roughness (3 σLWR) of 2.9 nm, which is below the 3.2 nm target specified by the International Technology Roadmap for Semiconductors. unifr.chresearchgate.net The initial patterned this compound lines had an even lower LWR of 2.2 nm. unifr.ch This method's ability to produce small grain sizes comparable to the line-width minimizes stress in the metal wire, enabling the creation of very narrow lines with good integrity. unifr.ch

Table 1: Line Width Roughness (LWR) Data for Nickel Nanowire Fabrication

| Material | Parameter | Value (nm) |

|---|---|---|

| This compound Resist | 3 σLWR | 2.2 |

| Nickel Nanolines (post-reduction) | 3 σLWR | 2.9 |

| International Technology Roadmap for Semiconductors (2009 Target) | 3 σLWR | 3.2 |

The nickel films produced through the hydrogen reduction of this compound exhibit a distinct nanometer-grain morphology. unifr.ch Scanning electron microscopy reveals a uniform and continuous film with a grain size of approximately 100 nm. unifr.ch

X-ray diffraction (XRD) analysis indicates a preferred crystallographic orientation. unifr.ch The nickel films tend to have a researchgate.net direction that is perpendicular to the film plane. unifr.ch The crystallographic orientation and microstructure of nickel films are known to significantly influence their magnetic and electrical properties. nasa.gov The low-temperature gas-solid reaction, characteristic of this hydrogen reduction process, typically results in nanograined, disordered metals. unifr.ch This can lead to enhanced electron scattering from surfaces, grain boundaries, and impurities, affecting properties like resistivity. unifr.ch

Sub-10nm Nickel Wire Fabrication and Line Width Roughness (LWR) Control

Role in Functional Material Development

Beyond nanotechnology, this compound serves as a valuable additive in the development of functional materials, notably in adhesives and flame retardants.

This compound has been investigated for its potential to improve the thermal stability and bond strength of adhesives, particularly in demanding applications. In studies involving epoxy-based adhesives for bonding metals like stainless steel, surface treatments with metal naphthenates have shown significant effects on the heat-aging characteristics of the bond. acs.org

Research has shown that while treating aluminum surfaces with nickel ions from a this compound solution could lower the resistance of adhesive bonds to aging at 550°F, the effect on stainless steel was different. acs.org In the case of stainless steel, the presence of nickel appeared to improve the retention of bond strength after heat aging. acs.org This suggests a specific interaction between the nickel, the adhesive, and the steel surface that enhances thermal stability. acs.org For instance, in aerospace-grade adhesives, such improvements are crucial for maintaining structural integrity under extreme temperatures. The global market for construction adhesives, valued at over $11 billion in 2023, relies on such catalysts for applications requiring rapid curing and high load-bearing capacity.

Table 2: Effect of Metal Naphthenate Treatment on Stainless Steel Bond Strength After Heat Aging

| Metal Treatment | Outcome on Bond Strength |

|---|---|

| Zinc | Superior performance in reducing adhesive deterioration |

| Cerium | Superior performance in reducing adhesive deterioration |

| Lithium | Slight improvement over control |

| Nickel | Slight improvement over control |

| Tin | Slight improvement over control |

| Calcium | Complete deterioration of the bond |

| Iron | Complete deterioration of the bond |

| Cadmium | Complete deterioration of the bond |

| Lead | Complete deterioration of the bond |

| Vanadium | Complete deterioration of the bond |

| Copper | Complete deterioration of the bond |

Source:

This compound is utilized as a flame retardant additive in the treatment of industrial fabrics. These fabrics are often used in applications where fire safety is paramount, such as in tents, military gear, and protective clothing. The addition of this compound helps to slow the spread of flames, thereby enhancing the safety of the material. A 2023 study indicated that textiles treated with nickel compounds exhibited a 40% slower flame spread rate compared to untreated alternatives. This property is particularly valuable in environments like oil refineries where the risk of fire is high.

Environmental Dynamics and Toxicological Implications of Nickel Naphthenate

Environmental Fate and Transport Mechanisms of Nickel Naphthenate

The environmental behavior of this compound is dictated by its chemical properties and its association with other substances. Its low water solubility and tendency to persist in certain environmental compartments are key factors in its environmental dynamics. thermofisher.comfishersci.com

Occurrence in Petroleum By-products and Industrial Effluents

This compound is a naturally occurring component of crude oil and is consequently found in various petroleum by-products. atamanchemicals.comchemicals.gov.in It is a part of the complex mixture of carboxylic acids known as naphthenic acids, which are obtained during the refining of petroleum. atamanchemicals.comscience.gov Industrial processes that utilize this compound, such as in the manufacturing of catalysts, paint driers, and wood preservatives, can also lead to its release into industrial effluents. atamanchemicals.comatamanchemicals.com The concentration of naphthenic acids in refinery wastewater can range from 4.5 to 16.6 mg/L. researchgate.net

Degradation Pathways and Persistence in Various Environmental Matrices

This compound is considered to be persistent in the environment, particularly due to its low water solubility, which makes it less mobile in soil and less likely to contaminate groundwater systems. thermofisher.comfishersci.com The degradation of the naphthenic acid component is the primary route for the breakdown of the compound. Microbial degradation is a major pathway, with studies showing that certain bacteria can utilize naphthenic acids as a carbon source. researchgate.net The effectiveness of this biodegradation can be influenced by the structure of the naphthenic acids, with more complex and branched structures showing greater resistance to degradation. science.govresearchgate.net The nickel component, being a metal, is not degraded but can be transformed and bioaccumulated. thermofisher.comepa.gov

The persistence of this compound means it can have long-term adverse effects on the aquatic environment. thermofisher.comfishersci.comtodini.com It is not readily degradable in wastewater treatment plants, and its presence can be hazardous to the organisms within these systems. thermofisher.com

Regulatory Frameworks and Compliance Related to this compound Production and Use

Given its hazardous properties, the production and use of this compound are subject to various regulatory frameworks. In Europe, it is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. atamanchemicals.com This requires manufacturers and importers to provide data on the substance's properties and to manage any potential risks. The European Union's REACH regulations also impose strict controls on emissions during the synthesis of metal carboxylates like this compound, mandating the use of advanced vapor recovery systems. pmarketresearch.com

Transportation of this compound is also regulated due to its classification as an environmentally hazardous substance. thermofisher.comatamanchemicals.com In the United States, nickel compounds are classified as hazardous materials under the Toxic Substances Control Act (TSCA). pmarketresearch.com These regulations necessitate specialized handling, documentation, and waste disposal procedures to minimize environmental release. thermofisher.compmarketresearch.com For instance, waste containing this compound is classified as hazardous and must be disposed of in accordance with European and local regulations at designated collection points. thermofisher.com

Ecotoxicological Research on this compound and Related Species

The toxicity of this compound is a significant concern for environmental health. Research has focused on its effects on aquatic organisms and its influence on microbial processes in contaminated environments.

Acute and Chronic Toxicity to Aquatic Organisms

This compound is classified as very toxic to aquatic life with long-lasting effects. thermofisher.comfishersci.comtodini.com The toxicity is primarily attributed to the nickel ion (Ni2+), which is considered the most bioavailable and toxic form in aquatic environments. waterquality.gov.aumdpi.com

Acute Toxicity: Acute toxicity studies on various aquatic species have demonstrated the potent effects of nickel. For instance, the 96-hour median lethal concentration (LC50) for the topsmelt fish (Atherinops affinis) was found to be 26,560 µg/L. researchgate.netnih.gov For the mysid shrimp (Mysidopsis intii), the 96-hour LC50 was significantly lower at 148.6 µg/L. researchgate.netnih.gov The 48-hour median effective concentration (EC50) for the larval development of red abalone (Haliotis rufescens) was 145.5 µg/L. researchgate.netnih.gov

Chronic Toxicity: Chronic exposure to nickel can lead to significant adverse effects at much lower concentrations. For the topsmelt, the chronic value after a 40-day exposure was 4,270 µg/L. researchgate.netnih.gov The chronic value for juvenile growth in red abalone over a 22-day exposure was 26.43 µg/L, and for the mysid shrimp in a 28-day whole life-cycle exposure, it was 22.09 µg/L. researchgate.netnih.gov Research on the freshwater cladoceran Daphnia magna showed chronic toxicity at concentrations as low as 15 µg/L in soft water. waterquality.gov.au

The table below summarizes key ecotoxicological data for nickel on various aquatic organisms.

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

| Topsmelt (Atherinops affinis) | 96-h LC50 | 26,560 | 96 hours | researchgate.netnih.gov |

| Topsmelt (Atherinops affinis) | Chronic Value | 4,270 | 40 days | researchgate.netnih.gov |

| Mysid (Mysidopsis intii) | 96-h LC50 | 148.6 | 96 hours | researchgate.netnih.gov |

| Mysid (Mysidopsis intii) | Chronic Value | 22.09 | 28 days | researchgate.netnih.gov |

| Red Abalone (Haliotis rufescens) | 48-h EC50 (larval development) | 145.5 | 48 hours | researchgate.netnih.gov |

| Red Abalone (Haliotis rufescens) | Chronic Value (juvenile growth) | 26.43 | 22 days | researchgate.netnih.gov |

| Daphnia magna | Chronic Toxicity | 15 | - | waterquality.gov.au |

Impact on Microbial Degradation Processes in Contaminated Environments

The presence of nickel can significantly impact microbial communities and their ability to degrade organic pollutants. While some microorganisms have developed resistance to heavy metals, high concentrations of nickel can be inhibitory. frontiersin.org For example, a nickel concentration of 1.17 mM was found to significantly reduce the specific growth rate of Pseudomonas fluorescens and Vibrio fluvialis, and doubling this concentration completely inhibited their growth. mdpi.com

In the context of hydrocarbon degradation, the effect of nickel can be complex. Some studies have shown that the presence of Ni2+ ions can accelerate the degradation of certain hydrocarbons like toluene (B28343), while inhibiting the biodegradation of crude oil or phenanthrene. mdpi.com The presence of nickel in contaminated environments can lead to a shift in the microbial community structure. For instance, in an environment contaminated with crude oil and nickel, a decrease in the dominant Proteobacteria and an increase in the abundance of Actinobacteria were observed, a shift that was beneficial for the removal of the organic pollutants. mdpi.com However, heavy metal toxicity can also slow down crucial ecosystem processes like litter decomposition. frontiersin.org

Assessment of Toxicity Levels in Oil Sands Process-Affected Water (OSPW)

The toxicity of OSPW is influenced by its specific composition, which can vary depending on the ore source, the particular mining process used, and tailings management practices. nih.govresearchgate.net Research aimed at identifying the specific toxicants within this complex mixture has shown that while NAs are a major contributor, metals such as nickel (Ni), manganese (Mn), and uranium (U) present in OSPW may also contribute to toxic effects. ualberta.ca The toxicity of OSPW is not attributed to a single compound but rather to the synergistic or antagonistic interactions of its various components. nih.gov

Mechanisms of Nickel-Induced Biological Effects

Genotoxicity and Carcinogenicity Pathways Associated with Nickel Compounds

Nickel and its compounds are classified as human carcinogens, with occupational and environmental exposure linked to lung and nasal cancers. mdpi.commdpi.com The carcinogenic mechanisms of nickel are complex and involve multiple pathways, primarily centered on DNA damage and the disruption of DNA repair processes. mdpi.com Nickel-induced carcinogenesis is thought to occur through both direct and indirect DNA damaging pathways. koreascience.kr

Direct DNA damage can occur through the generation of reactive oxygen species (ROS) and the direct binding of nickel ions to DNA. mdpi.comkoreascience.kr The production of ROS leads to oxidative stress, which can cause DNA fragmentation and cell death. nih.gov Indirectly, nickel contributes to genotoxicity by inhibiting DNA repair systems. mdpi.comnih.gov Nickel has been shown to impair several DNA repair pathways, including nucleotide excision repair (NER), base excision repair (BER), mismatch repair (MMR), and homologous-recombination repair (HR). mdpi.com This inhibition of DNA repair enhances the genotoxic effects of other DNA-damaging agents. nih.govacs.org

Epigenetic alterations are another significant mechanism in nickel-induced carcinogenicity. nih.gov Nickel can induce changes in DNA methylation patterns and histone modifications, leading to the silencing of tumor suppressor genes or the activation of oncogenes. nih.gov These epigenetic changes can alter the cell towards a state of neoplastic transformation. nih.gov

| Mechanism | Description | References |

| Reactive Oxygen Species (ROS) Generation | Nickel exposure stimulates the production of ROS, leading to oxidative stress and damage to DNA, proteins, and lipids. | mdpi.comnih.govontosight.ai |

| Inhibition of DNA Repair | Nickel ions interfere with and inhibit multiple DNA repair pathways (e.g., BER, NER, MMR), leading to the accumulation of DNA damage. | mdpi.comnih.gov |

| Epigenetic Alterations | Nickel induces DNA hypermethylation and histone modifications, causing changes in gene expression and promoting carcinogenesis. | mdpi.comnih.gov |

| Hypoxia Signaling | Nickel can mimic a hypoxic state by activating Hypoxia-Inducible Factor 1-alpha (HIF-1α), which contributes to carcinogenic processes. | nih.govacs.orgplos.org |

Cellular and Molecular Responses to Nickel Exposure

Exposure to nickel triggers a wide array of cellular and molecular responses, primarily mediated by oxidative stress and interactions with cellular machinery. ontosight.aibenthamscience.com Once inside the cell, nickel ions can disrupt cellular homeostasis, generate ROS, and interact with proteins and DNA, leading to altered cellular functions. ontosight.ai

A key molecular response to nickel is the induction of a hypoxic-like state. plos.org Nickel can activate the HIF-1α signaling pathway, not necessarily due to low oxygen levels, but by potentially replacing iron in enzymes responsible for HIF-1α degradation. acs.orgplos.org This activation leads to the expression of genes typically induced by hypoxia, which can contribute to carcinogenesis. acs.org

Nickel exposure also leads to significant changes in gene expression. koreascience.krplos.org Microarray analyses have revealed that nickel alters the expression profiles of genes involved in stress response, chromatin structure, and cell proliferation. koreascience.krplos.org For instance, genes for metallothioneins and heat shock proteins, which play roles in damage control, are induced upon nickel treatment. koreascience.kr Conversely, nickel can downregulate the expression of molecules involved in DNA repair. mdpi.com The activation of transcription factors such as p53, NF-κβ, and AP-1 is also a noted response to the oxidative stress induced by nickel. benthamscience.com

| Cellular/Molecular Target | Effect of Nickel Exposure | References |

| Reactive Oxygen Species (ROS) | Increased generation, leading to oxidative stress. | ontosight.aibenthamscience.com |

| DNA and DNA Repair Enzymes | Causes DNA damage and inhibits repair mechanisms. | mdpi.comontosight.ai |

| Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Activation of the HIF-1α signaling pathway. | nih.govacs.orgplos.org |

| Gene Expression | Alters expression of genes related to stress response, chromatin, and cell cycle. | koreascience.krplos.org |

| Transcription Factors (p53, NF-κβ, AP-1) | Increased expression and activation in response to oxidative stress. | benthamscience.com |

| Cellular Proteins | Interacts with proteins, leading to changes in their structure and function. | ontosight.ai |

Immunotoxicity and Allergic Reactions Induced by Nickel

Nickel is a well-known immunotoxic agent and is one of the most common causes of metal-induced allergic contact dermatitis. mdpi.comindependent.com.mt The immune system can have a dual response to nickel, exhibiting both immunomodulatory and immunotoxic effects. nih.gov As an immunotoxicant, nickel can impair immune system function by causing oxidative stress, mitochondrial damage, and apoptosis. researchgate.net High levels of nickel exposure can inhibit the development of immune organs and decrease T and B lymphocyte populations. researchgate.net

The most frequent adverse health effect of nickel is an allergic skin reaction. nih.govnih.gov This occurs when nickel ions penetrate the skin, often from prolonged contact with nickel-containing items, and act as haptens. mdpi.comindependent.com.mt These ions bind to skin proteins, forming complexes that are recognized as foreign by the immune system. independent.com.mtresearchgate.net This triggers a complex immune response involving the activation of antigen-presenting cells and T cells. mdpi.com Activated antigen-presenting cells migrate to the lymph nodes and present the nickel allergen to naive CD4+ T cells, initiating a hypersensitivity reaction that manifests as dermatitis. mdpi.com

Beyond skin allergies, nickel exposure has been associated with other immune-related conditions like asthma. mdpi.comindependent.com.mt In some susceptible individuals, nickel can also play a role in the development of autoimmune diseases by acting as an immune adjuvant. researchgate.netnih.gov

| Effect | Mechanism | References |

| Allergic Contact Dermatitis | Nickel ions act as haptens, binding to skin proteins and triggering a T-cell mediated immune response. | mdpi.comindependent.com.mt |

| Immunosuppression/Immunotoxicity | High-dose exposure can inhibit immune organ development and reduce lymphocyte counts through mechanisms like oxidative stress and apoptosis. | researchgate.netresearchgate.net |

| Autoimmunity | Nickel may act as an immune adjuvant, potentially contributing to the development of autoimmune disorders in susceptible individuals. | researchgate.netnih.gov |

| Asthma | Inhalation of nickel compounds, such as nickel sulphate, has been linked to allergic asthma in occupational settings. | independent.com.mt |

Analytical and Spectroscopic Characterization in Research of Nickel Naphthenate

Methods for the Determination of Nickel Naphthenate and Related Naphthenic Acids

The determination of this compound and naphthenic acids involves a variety of sophisticated analytical methods, each providing unique insights into the molecular structure, composition, and concentration of these compounds.

Mass Spectrometry Techniques (e.g., ESI-FT-ICR MS, GC-MS, GCxGC-TOFMS) for Molecular Characterization

Mass spectrometry stands as a powerful tool for the detailed molecular characterization of naphthenic acids (NAs), which are the acidic constituents of this compound. These techniques are often employed after a derivatization step, such as methylation with diazomethane, to make the acids amenable to analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for separating and identifying individual components within a complex mixture. However, the sheer complexity of NAs in petroleum often leads to co-elution, where multiple compounds exit the gas chromatograph at the same time, making individual identification challenging.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) offers significantly enhanced separation power compared to conventional GC-MS. mcmaster.ca This technique utilizes two columns with different separation mechanisms, providing a much more detailed "fingerprint" of the NA mixture. mcmaster.camcmaster.ca It has been instrumental in resolving and identifying numerous individual NA isomers, including monocyclic, bicyclic, adamantane, and even thiophene-type carboxylic acids in oil sands process-affected water. nih.govnih.gov The superior resolution of GCxGC allows for the examination of isomer distributions, which can reveal variations between different geochemical zones or sources. nih.gov

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR MS) is another high-resolution mass spectrometry technique that provides ultra-high resolving power and mass accuracy. This enables the determination of the elemental composition of thousands of individual acidic compounds in a crude oil sample without prior separation. While it doesn't provide detailed structural information on its own, it is invaluable for classifying the vast number of acidic species present.

The data obtained from these mass spectrometric methods are crucial for understanding the environmental fate and toxicity of NAs, as these properties are often structure-specific. mcmaster.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and composition of molecules.

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are used to analyze the structure of the organic part of this compound and related naphthenic acids. cup.edu.cnacs.org By analyzing the chemical shifts and coupling patterns in the spectra, researchers can deduce the average structural parameters of the resin and asphaltene fractions of crude oil, which contain these acidic compounds. acs.org For instance, ¹H NMR can distinguish between different types of hydrogen atoms, providing insights into the molecular structure of resins and asphaltenes. acs.org In the synthesis of polymers using this compound as a catalyst, NMR is used to confirm the structure and composition of the resulting polymers. researchgate.net

⁶¹Ni NMR is a more specialized technique that directly probes the nickel nucleus. huji.ac.il As a quadrupolar nucleus with low natural abundance, ⁶¹Ni NMR yields broad lines, and its applicability is often limited to diamagnetic Ni(0) and Ni(II) complexes in specific geometries. huji.ac.il It can provide information about the electronic environment of the nickel atom within the naphthenate complex. huji.ac.il

Spectrophotometric Approaches for Quantitative Determination

Spectrophotometry offers a simple, sensitive, and accurate method for the quantitative determination of nickel, which can be applied to the analysis of this compound. scholarsresearchlibrary.com These methods typically involve the formation of a colored complex with a specific reagent, followed by the measurement of its absorbance at a characteristic wavelength.

A notable method involves the reaction of nickel(II) with 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) in a microemulsion to form a red complex. nih.govcapes.gov.br This allows for the direct determination of this compound in gasoline. nih.govcapes.gov.br The key parameters of this method are summarized in the table below.

| Parameter | Value | Reference |

| Reagent | 1-(2-pyridylazo)-2-naphthol (PAN) | nih.govcapes.gov.br |

| Complex Composition (Ni:PAN) | 1:2 | nih.govresearchgate.netresearchgate.net |

| Maximum Absorption (λmax) | 568 nm | nih.govresearchgate.netresearchgate.net |

| pH Range | 3.0 - 10.0 | nih.govcapes.gov.brresearchgate.netresearchgate.net |

| Molar Absorptivity | 4.8 x 10⁴ L mol⁻¹ cm⁻¹ | nih.govcapes.gov.brresearchgate.netresearchgate.net |

| Beer's Law Range | Up to 0.8 mg L⁻¹ of Ni(II) | nih.govcapes.gov.brresearchgate.netresearchgate.net |

Other reagents used for the spectrophotometric determination of nickel include dimethylglyoxime (B607122) and 2-aminoacetophenone (B1585202) isonicotinoylhydrazone (2-AAINH). scholarsresearchlibrary.com Dimethylglyoxime forms a red complex with nickel in an alkaline solution in the presence of an oxidizing agent, with a maximum absorbance around 445 nm. The 2-AAINH reagent forms a light yellow colored complex with nickel(II) over a pH range of 3.0-11.0, with a maximum absorbance at 470 nm. scholarsresearchlibrary.com

| Reagent | Complex Color | λmax | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (µg mL⁻¹) | Reference |

| Dimethylglyoxime | Red | 445 nm | Not specified | Not specified | |

| 2-AAINH | Light Yellow | 470 nm | 1.05 x 10⁴ | 0.29 - 6.16 | scholarsresearchlibrary.com |

| N'-(2-hydroxybenzylidene)-3-(4-o-tolylpiperazin-1-yl) propanehydrazide (HTP) | Yellow | 382 nm | 0.72 x 10⁴ | 1.17 - 12.91 | ijbio.com |

| o-chlorophenylazo-bis-acetoxime | Greenish Yellow | 370 nm | 2541 | 0.117 - 0.939 | orientjchem.org |

| Dimethylglyoxime (adsorbed on naphthalene) | Red (dissolved in chloroform (B151607) as yellow) | 375 nm | 3.2 x 10³ | Not specified | core.ac.uk |

The interference from other metal ions such as Cu²⁺, Fe³⁺, Mn²⁺, Pb²⁺, and Zn²⁺ can often be eliminated by using a masking agent. nih.gov

X-ray Diffraction (XRD) for Crystalline Phase Identification and Particle Size Determination

X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases and determining crystallite size. lew.ro In the context of this compound research, XRD is used to characterize the structure of nickel-containing materials that may be formed during various processes.

For instance, in studies of nickel-based catalysts, XRD is used to identify the crystalline phases of nickel, such as nickel oxide (NiO) or nickel aluminate (NiAl₂O₄), and to estimate the average crystallite size using the Scherrer equation. lew.roresearchgate.netresearchgate.net The diffraction peaks observed in an XRD pattern are characteristic of the crystal structure of the material. For example, face-centered cubic (fcc) nickel has characteristic peaks at specific 2θ angles.

The broadening of the diffraction peaks is inversely related to the size of the crystallites; broader peaks indicate smaller crystallite sizes. azom.com This information is crucial for understanding the properties of catalysts, as the particle size can significantly influence their activity and selectivity. uc.edu XRD can also be used to study phase transitions in nickel complexes, such as those induced by changes in temperature or humidity. mdpi.com

Advanced Analytical Applications in Complex Matrices

The analytical techniques described above are applied to complex matrices, particularly in the petroleum industry, to understand and address operational challenges.

Characterization in Crude Oils and Refinery Streams to Understand Corrosion and Fouling

Naphthenic acid corrosion is a significant problem in oil refining, occurring at high temperatures in distillation units and pipelines. nih.govmdpi.com The corrosivity (B1173158) of crude oil is related to its Total Acid Number (TAN), but it is not a linear relationship. researchgate.net The structure and size of the naphthenic acids play a crucial role. researchgate.net

Advanced analytical techniques are essential for characterizing the corrosive components in crude oils and refinery streams.

GCxGC-TOFMS and other mass spectrometry techniques are used to identify the specific types of naphthenic acids present in crude oil that contribute to corrosion. nih.govnih.gov

Spectrophotometric methods can be adapted for the determination of this compound in petroleum products like gasoline, providing a rapid means of quantifying this potential foulant. nih.govcapes.gov.br

XRD can be employed to analyze corrosion products and deposits, helping to identify the chemical species involved in fouling and corrosion processes. cup.edu.cnescholarship.org For example, XRD analysis of corrosion samples can identify crystalline corrosion products. escholarship.org

The formation of metal naphthenates, including this compound, can lead to the formation of deposits that can block pipelines and other equipment. mdpi.comresearchgate.net Understanding the composition of these deposits through analytical characterization is the first step in developing effective mitigation strategies, such as the use of corrosion inhibitors or deposit solvents. mdpi.comresearchgate.net

Environmental Sample Analysis for Contaminant Monitoring and Assessment

The monitoring of this compound in environmental matrices is crucial for assessing contamination from industrial activities, such as the use of wood preservatives, catalysts in chemical processes, and additives in fuels. acs.orgisca.inisca.me Direct analysis of the intact this compound complex in environmental samples like soil, water, and sediment is challenging. Therefore, assessment is typically conducted by analyzing its constituent components: the nickel cation (Ni²⁺) and naphthenic acids (NAs).

The presence of nickel and its compounds in the environment stems from both natural sources, like the weathering of rocks, and anthropogenic activities, including the burning of fossil fuels and industrial waste incineration. isca.metsijournals.com Nickel can exist in various forms, including soluble salts (e.g., nickel chloride, nickel sulfate) and less soluble compounds (e.g., nickel oxides, nickel sulfides). tsijournals.com The solubility and mobility of nickel compounds in soil and water are significantly influenced by pH; they are more soluble and mobile in acidic conditions (pH < 6.5) and tend to precipitate as insoluble hydroxides at higher pH levels. isca.inmdpi.com

Analytical approaches for environmental monitoring focus on quantifying total nickel concentrations and characterizing the complex mixture of naphthenic acids.

Analytical Techniques for Nickel Quantification

Several advanced spectroscopic and spectrometric techniques are employed for the determination of nickel concentrations in environmental samples. These methods offer high sensitivity and are essential for detecting the typically low, yet environmentally significant, levels of this metal.

Atomic Absorption Spectrometry (AAS) : Both flame AAS (FAAS) and graphite (B72142) furnace AAS (GFAAS) are widely used for determining nickel concentrations in water and wastewater. acs.org GFAAS, in particular, offers lower detection limits, making it suitable for trace analysis.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : This is a robust and common method for quantifying nickel in digested soil and plant tissue samples. numberanalytics.com It allows for the simultaneous measurement of multiple elements.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : As one of the most sensitive techniques, ICP-MS is used for the determination of trace and ultra-trace levels of nickel in various environmental matrices. numberanalytics.com It provides excellent detection limits and is capable of isotopic analysis.

Spectrophotometry : This colorimetric method involves the reaction of nickel with a specific reagent to form a colored complex that can be measured. For instance, a rapid and selective spectrophotometric method was developed for the determination of this compound in gasoline, where nickel(II) reacts with 1-(2-pyridylazo)-2-naphthol (PAN) in a microemulsion to form a red complex. isca.inisca.mespectroscopyonline.com While developed for gasoline, this principle can be adapted for environmental samples, often requiring a pre-concentration step like liquid-liquid extraction to isolate the analyte from complex matrices. acs.org Another spectrophotometric method uses Bis(salicylaldehyde)orthophenylenediamine (BSOPD) for the determination of nickel in environmental water, biological, and soil samples. tsijournals.com

Analytical Techniques for Naphthenic Acids (NAs)

Naphthenic acids in the environment are not a single compound but a complex mixture of cycloaliphatic and aliphatic carboxylic acids. Their analysis is critical for understanding the full impact of this compound contamination.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful technique for the analysis of NAs in water samples. researchgate.netnih.gov High-resolution mass spectrometry (HRMS), such as with an Orbitrap mass analyzer, allows for the detailed characterization and quantification of the various compounds within the naphthenic acid fraction. researchgate.netacs.org Solid-phase extraction (SPE) is commonly used to concentrate the NAs from water samples before LC-MS analysis. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is also used for NA analysis, though it often requires a derivatization step to make the acids volatile enough for gas chromatography. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy : This method has been used to measure the concentration of NAs in water by detecting the absorption of the carboxylic acid group. researchgate.net

Research Findings in Environmental Matrices

Studies have documented the concentrations of nickel and naphthenic acids in various environmental compartments, providing insight into the extent of contamination from industrial sources.